N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structural features, which include a cyclohexanecarboxamide moiety and a substituted oxadiazole ring. The compound has garnered interest in various scientific fields due to its potential biological activities and applications.
This compound is classified under the chemical category of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. The specific structure of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can be represented by its molecular formula and a molecular weight of approximately 343.34 g/mol . The compound is available for purchase from various chemical suppliers and has been referenced in scientific literature for its potential applications in medicinal chemistry.
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:
The molecular structure of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide features:
The structural representation can be simplified using SMILES notation: COc1ccc(-c2nnc(NC(=O)c3cc(C)nn3C)o2)c(OC)c1
.
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide primarily involves its interaction with biological targets such as enzymes and receptors:
The physical and chemical properties of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide include:
These properties are significant for understanding the behavior of the compound under various conditions.
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has potential applications in several scientific fields:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0